Fozivudine tidoxil

概要

説明

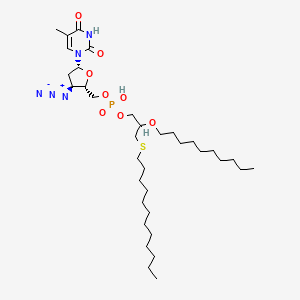

フォジブジン・チドキシルは、チオエーテル脂質とジドブジンの複合体です。これは、主にHIV感染症の治療における潜在的な使用のために研究されている調査中の化合物です。 摂取後、脂質部分とジドブジン一リン酸に細胞内で分割され、その後活性代謝物であるジドブジン三リン酸にリン酸化されます .

作用機序

フォジブジン・チドキシルは、以下のメカニズムを通じてその効果を発揮します。

細胞内分割: 摂取後、この化合物は細胞内で脂質部分とジドブジン一リン酸に分割されます。

リン酸化: ジドブジン一リン酸はその後、活性代謝物であるジドブジン三リン酸にリン酸化されます。

類似の化合物との比較

フォジブジン・チドキシルは、ジドブジンやフォサルブジンなどの他の類似の化合物と比較されます。

ジドブジン: フォジブジン・チドキシルは、ジドブジンの複合体であり、改善された薬物動態特性と潜在的に低減された毒性を提供します.

フォサルブジン: 両方の化合物は、抗ウイルス特性について研究されていますが、フォジブジン・チドキシルは、特定のinvitro研究においてより高い有効性を示してきました.

類似の化合物には以下が含まれます。

- ジドブジン

- フォサルブジン

- アプリシタビン

- エルブシタビン

生化学分析

Biochemical Properties

Fozivudine Tidoxil is a pyrimidone, a class of organic compounds that contain a pyrimidine ring, which bears a ketone . In biochemical reactions, this compound interacts with enzymes such as Nucleotide Pyrophosphatases/Phosphodiesterases (NPPs), specifically NPP1 and NPP3 . These enzymes cleave liponucleotides to produce a lipid moiety and a nucleoside-mono-phosphate, leading to specific enzymatic bio-activation and intracellular supply of the active principle .

Cellular Effects

This compound has been observed to have effects on various types of cells. In an in vitro study investigating intracellular metabolism, this compound was metabolised in both resting and mitogen-stimulated human peripheral blood leukocyte cells . The effect of this compound against HIV was found to be independent of thymidine kinase activity .

Molecular Mechanism

The molecular mechanism of this compound involves its bio-activation by two enzymes, NPP1 and NPP3, into the lipid moiety and intracellularly Zidovudine-monophosphate (ZVD-MP), which is subsequently phosphorylated to the active metabolite, triphosphorylated Zidovudine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. In a phase I/II dose-escalating trial, three doses of this compound were administered for 1 week. Steady-state pharmacokinetics showed slightly higher plasma concentrations compared with levels after the first dose .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. In a study with cats, this compound administration during the acute stage of Feline Immunodeficiency Virus infection decreased plasma and cell-associated viremia during the first 2 weeks of infection .

Metabolic Pathways

This compound is involved in metabolic pathways where it is bio-activated by two enzymes (NPP1 and NPP3) into the lipid moiety and intracellularly Zidovudine-monophosphate .

準備方法

フォジブジン・チドキシルの合成にはいくつかの手順が含まれます。

初期準備: 2-デシロキシ-3-(ドデシルメルカプト)-1-プロパノールをトリエチルアミン存在下でオキシ塩化リンで処理すると、中間体ジクロロリン酸エステルが生成されます。

縮合: この中間体を次に3'-デオキシ-3'-アジドチミジン(AZT)と縮合させて、水性加水分解後に標的リン酸ジエステルを生成します。

化学反応の分析

フォジブジン・チドキシルは、いくつかの種類の化学反応を受けます。

酸化: この化合物は、さまざまな酸化誘導体を形成するために酸化される可能性があります。

還元: これは、還元誘導体を形成するために還元される可能性があります。

置換: この化合物は、さまざまな官能基が導入される置換反応を受ける可能性があります。

科学研究における用途

医学: これは、HIV感染症の治療を研究する臨床試験で使用されてきました。

類似化合物との比較

Fozivudine tidoxil is compared with other similar compounds such as Zidovudine and Fosalvudine:

Zidovudine: This compound is a conjugate of Zidovudine, offering improved pharmacokinetic properties and potentially reduced toxicity.

Similar compounds include:

- Zidovudine

- Fosalvudine

- Apricitabine

- Elvucitabine

生物活性

Fozivudine tidoxil (FZD) is a novel thioether lipid-zidovudine (ZDV) conjugate that has shown promising anti-HIV activity. It belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs) and is designed to enhance the pharmacological profile of its parent compound, ZDV, by reducing hematologic toxicity while maintaining antiviral efficacy. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and safety based on diverse research findings.

This compound operates through a mechanism that involves:

- Intracellular Cleavage : Upon administration, FZD is cleaved intracellularly into ZDV monophosphate, which is subsequently phosphorylated to its active form, ZDV-triphosphate. This process occurs predominantly in mononuclear cells, leading to a higher concentration of the active metabolite where it is most needed while minimizing exposure in red blood cells and bone marrow stem cells .

- Inhibition of Viral Replication : The active metabolite irreversibly binds to viral reverse transcriptase (RT), disrupting the reverse transcription process essential for HIV replication .

In Vitro and In Vivo Studies

FZD has been evaluated in various studies for its antiviral activity against HIV and feline immunodeficiency virus (FIV). Below are key findings from significant trials:

1. Phase II Clinical Trials in HIV Patients

A multicenter, randomized, double-blind, placebo-controlled trial assessed the safety and efficacy of FZD in HIV-infected patients. Key outcomes included:

- Dosage Groups : Patients received varying doses (200 mg daily to 800 mg daily) for four weeks.

- Viral Load Reduction : Significant decreases in HIV viral load were observed across most dosage groups, particularly in those receiving 600 mg twice daily, which showed the largest reduction (-0.67 log10) compared to placebo .

| Dosage Group | Number of Patients | Viral Load Change (log10) |

|---|---|---|

| 200 mg daily | 12 | Minimal |

| 400 mg daily | 12 | Moderate |

| 600 mg twice daily | 12 | -0.67 |

| 800 mg daily | 12 | Significant |

2. Efficacy in FIV-Infected Cats

Research involving FIV-infected cats demonstrated that treatment with FZD resulted in:

- Viral Load Reduction : A significant decrease in plasma and cell-associated viremia was noted within two weeks of treatment at a dosage of 45 mg/kg twice daily .

- Safety Profile : The study reported no adverse effects associated with FZD treatment over a six-week period, indicating its potential as a safer alternative to ZDV .

Comparative Studies with Zidovudine

FZD's formulation aims to reduce the hematologic side effects commonly associated with ZDV. In comparative studies:

- Hematologic Toxicity : FZD exhibited lower incidences of severe anemia and neutropenia compared to traditional ZDV treatments .

- Efficacy : In a randomized trial comparing multiple dosing regimens of FZD against ZDV combined with lamivudine and efavirenz, both regimens showed comparable virological efficacy after 24 weeks .

Case Studies

One notable case involved a patient who had previously not received antiretroviral therapy:

特性

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2-decoxy-3-dodecylsulfanylpropyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64N5O8PS/c1-4-6-8-10-12-14-15-17-19-21-23-50-28-30(45-22-20-18-16-13-11-9-7-5-2)26-46-49(43,44)47-27-32-31(38-39-36)24-33(48-32)40-25-29(3)34(41)37-35(40)42/h25,30-33H,4-24,26-28H2,1-3H3,(H,43,44)(H,37,41,42)/t30?,31-,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHARWXWOCPXCR-WELGVCPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64N5O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931199 | |

| Record name | 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141790-23-0 | |

| Record name | Fozivudine tidoxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141790230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fozivudine Tidoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12423 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(3-Azido-5-O-{[2-(decyloxy)-3-(dodecylsulfanyl)propoxy](hydroxy)phosphoryl}-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOZIVUDINE TIDOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/687805287F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。